N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide
CAS No.: 951485-48-6
Cat. No.: VC7038641
Molecular Formula: C23H24N2O4S2
Molecular Weight: 456.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951485-48-6 |
|---|---|
| Molecular Formula | C23H24N2O4S2 |
| Molecular Weight | 456.58 |
| IUPAC Name | N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C23H24N2O4S2/c1-17-10-13-22(15-18(17)2)30(26,27)24-20-12-11-19-7-6-14-25(23(19)16-20)31(28,29)21-8-4-3-5-9-21/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3 |
| Standard InChI Key | XZWKMGXHSRREPJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)C |
Introduction
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide is a synthetic organic compound classified within the sulfonamide family. These compounds are notable for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors and anticancer agents. This article provides an in-depth review of the compound's structure, properties, potential applications, and research findings.
Synthesis
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide involves sulfonation reactions using benzenesulfonyl chloride derivatives and tetrahydroquinoline precursors under controlled conditions. The process typically employs organic solvents like toluene or acetonitrile to enhance reaction efficiency.
Anticancer Potential
Sulfonamide derivatives are widely studied for their anticancer properties due to their ability to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumor environments. Similar compounds have demonstrated IC50 values in the nanomolar range against cancer cell lines such as HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) . While specific data on this compound's anticancer activity is limited, its structural similarity to known active sulfonamides suggests potential efficacy.
Enzyme Inhibition
Sulfonamides are also recognized for their enzyme inhibition capabilities beyond CA IX, including carbonic anhydrase II (CA II) and other proteases . This property makes them candidates for therapeutic applications in diseases like glaucoma and bacterial infections.
Antibacterial Activity
Sulfonamides exhibit antibacterial properties by interfering with folate synthesis in bacteria. The structural features of this compound may allow it to target bacterial enzymes selectively .
Pharmacokinetics
The compound's moderate lipophilicity (logP ~3.8) suggests good membrane permeability but limited aqueous solubility (logSw ~ -3.9). This balance is critical for oral bioavailability and metabolic stability .
Toxicity
Toxicological studies on similar compounds indicate low cytotoxicity toward non-cancerous cells compared to cancer cells . This selectivity is essential for minimizing side effects in therapeutic applications.
Comparative Analysis with Related Compounds
| Property | N-[1-(benzenesulfonyl)-...tetrahydroquinoline] | Reference Sulfonamides |
|---|---|---|
| Molecular Weight | 442.55 g/mol | ~300–500 g/mol |
| IC50 (Cancer Cells) | Not available | 6–36 µM |
| logP | 3.8206 | ~2–4 |
| Hydrogen Bond Acceptors | 8 | 6–10 |
The compound's physicochemical properties align with those of biologically active sulfonamides, indicating potential for further exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume